![molecular formula C8H7N3O4 B12894719 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione CAS No. 89159-32-0](/img/structure/B12894719.png)
6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable pyridine derivative, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methyl-7-amino-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione, while substitution reactions can introduce various functional groups to the pyrrolopyridine core.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
作用机制
The mechanism of action of 6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, which can lead to the generation of reactive oxygen species that can induce cellular damage in cancer cells.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolopyridine core but differ in their substitution patterns and biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have a similar fused ring structure but contain a triazole ring instead of a pyridine ring.
Uniqueness
6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89159-32-0 |
|---|---|
分子式 |
C8H7N3O4 |
分子量 |
209.16 g/mol |
IUPAC 名称 |
6-methyl-7-nitro-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C8H7N3O4/c1-3-6(11(14)15)4-2-9-7(12)5(4)8(13)10-3/h2H2,1H3,(H,9,12)(H,10,13) |
InChI 键 |
CLRITWLHQNIIRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C(=O)NC2)C(=O)N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


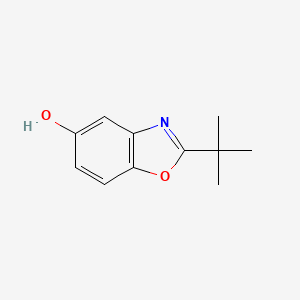

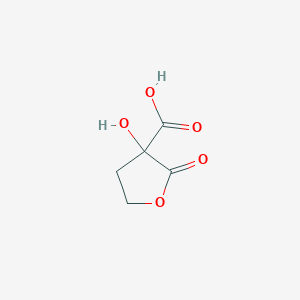

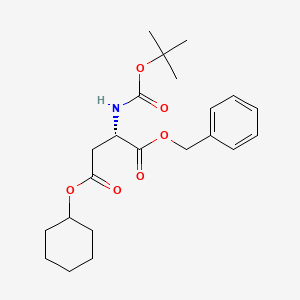
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
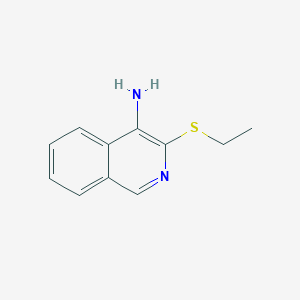
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
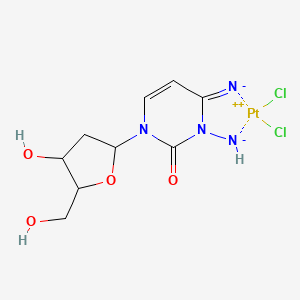

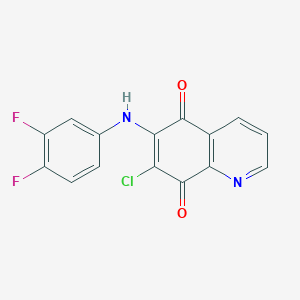
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
